![molecular formula C19H10Cl2FN5O B15365209 Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic synthesis strategies:
Starting Materials: : Key raw materials include benzene derivatives, fluorinated compounds, and pyrazolo[3,4-c]pyridazine scaffolds.
Reactions: : Key reactions include nitration, halogenation, and nucleophilic substitution. Catalysts and solvents play crucial roles in enhancing yield and specificity.
Conditions: : Controlled temperature and pH conditions are essential to ensure product purity.
Industrial Production Methods
Batch Processing: : Typically employed for small-scale production, involving sequential addition of reactants.
Continuous Flow Chemistry: : For large-scale production, enhancing efficiency and scalability. This method offers better control over reaction parameters, reducing by-products and increasing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents such as lithium aluminum hydride.
Substitution: : The chloro and fluoro groups facilitate nucleophilic and electrophilic substitutions, allowing for diverse chemical transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Nucleophiles like amines or thiols in polar solvents under mild heating.
Major Products
Oxidation Products: : Benzaldehyde derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Varied products depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Heterocycles: : Its reactive functional groups facilitate the construction of complex heterocyclic compounds.
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology and Medicine
Drug Development:
Biological Probes: : Used in the synthesis of compounds for biological imaging and diagnostics.
Industry
Material Science: : Used in creating polymers with unique properties.
Agrochemicals: : Potential in designing new herbicides and pesticides.
Wirkmechanismus
The compound's mechanism of action depends on its application:
Drug Development: : It interacts with specific molecular targets, altering biological pathways. The pyrazolo[3,4-c]pyridazinyl moiety often plays a crucial role in binding to active sites.
Catalysis: : Functions as a ligand, forming complexes with transition metals, thus influencing the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile derivatives: : Compared to simpler benzonitriles, this compound offers more complexity and diversity in chemical reactivity and applications.
Pyrazolo[3,4-c]pyridazines: : The addition of chlorinated and fluorinated groups enhances its unique characteristics, setting it apart from other pyrazolo[3,4-c]pyridazine derivatives.
Similar Compounds
3-Chlorobenzonitrile
6-Chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)benzene
Other halogenated pyrazolo[3,4-c]pyridazines
There you have it! Curious to dive deeper into any specific section?
Eigenschaften
Molekularformel |
C19H10Cl2FN5O |
|---|---|
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27) |
InChI-Schlüssel |
VUSRPIMIIYIJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CC2=NNC3=C2C=CN=N3)F)OC4=CC(=CC(=C4)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



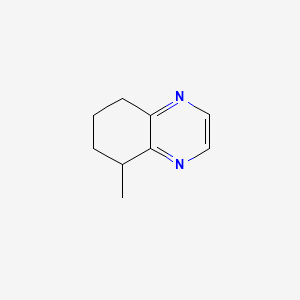
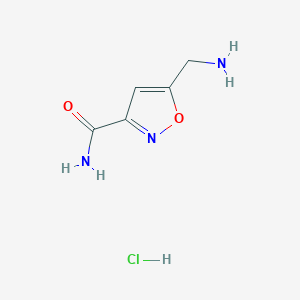

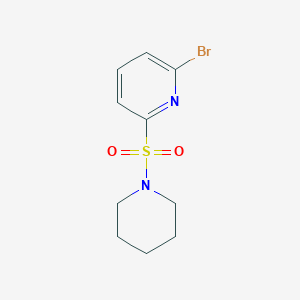
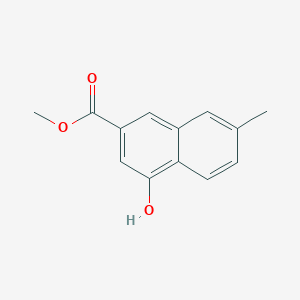
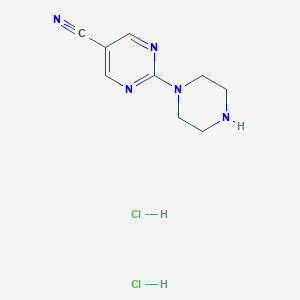

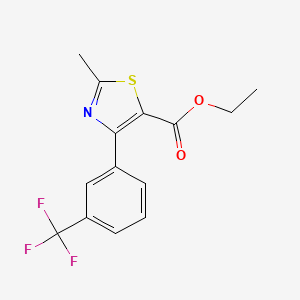
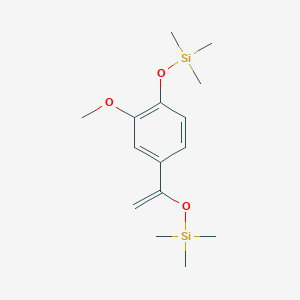
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)

![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
